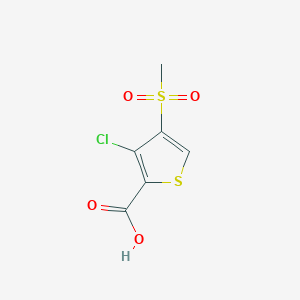

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

Descripción general

Descripción

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H5ClO4S2 and a molecular weight of 240.69 g/mol . It is a thiophene derivative, characterized by the presence of a chloro group, a methylsulfonyl group, and a carboxylic acid group attached to the thiophene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid typically involves the chlorination of thiophene derivatives followed by sulfonylation and carboxylation reactions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like methylsulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution with various nucleophiles under controlled conditions:

Key Findings :

- Substitution reactions are facilitated by polar aprotic solvents (e.g., DMF, DMSO) and bases like triethylamine.

- Esterification via thionyl chloride activation achieves high yields, critical for prodrug synthesis .

Oxidation and Reduction Reactions

The methylsulfonyl group can undergo redox transformations:

Mechanistic Insight :

- The methylsulfonyl group resists further oxidation under mild conditions but can be reduced to a sulfide with strong reductants .

Decarboxylation and Ring Modifications

The carboxylic acid group enables decarboxylation, while the thiophene ring participates in electrophilic substitutions:

Research Highlights :

- Decarboxylation under vacuum generates a reactive thiophene core for Suzuki-Miyaura couplings .

- Bromination occurs regioselectively at position 5 due to electron-withdrawing groups .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Coupling Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | Biaryl-thiophene hybrids | 60–78% |

| Sonogashira | CuI, PdCl₂ | Terminal alkynes | Alkynylated thiophene derivatives | 55% |

Case Study :

Comparative Reactivity Table

A comparison with structurally similar compounds:

| Compound | Substitution Reactivity (Cl) | Sulfonyl Stability | Decarboxylation Ease |

|---|---|---|---|

| 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid | High | Very stable | Moderate |

| 5-Chloro-3-methylsulfonylthiophene-2-carboxylate | Moderate | Stable | Low |

| 3-Chloro-thiophene-2-carboxylic acid | High | N/A | High |

Mechanistic Studies

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is widely used as a substrate in organic synthesis due to its ability to participate in various chemical reactions:

- Coupling Reactions : The compound can be utilized in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

- Olefinations : It serves as a precursor for olefins, contributing to the development of more complex organic molecules.

Table 1: Summary of Synthetic Applications

| Application Type | Description |

|---|---|

| Coupling Reactions | Formation of carbon-carbon bonds |

| Olefinations | Precursor for olefin production |

| Building Block | Synthesis of pharmaceuticals and agrochemicals |

Biological Research Applications

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and its role in protein-ligand interactions:

- Enzyme Inhibition Studies : The compound's chloro and sulfonyl groups enhance its binding affinity to specific enzymes, making it a valuable tool for studying enzyme kinetics and mechanisms.

- Protein-Ligand Interactions : It is used to probe interactions between proteins and ligands, aiding in drug design and discovery processes.

Case Study: Enzyme Inhibition

A study demonstrated that modifications of the thiophene structure could lead to enhanced inhibition of specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications.

Industrial Applications

The compound is also relevant in industrial chemistry:

- Agrochemicals : It serves as an intermediate in the synthesis of various agrochemicals, contributing to crop protection products.

- Specialty Chemicals : Its derivatives are explored for use in specialty chemicals that require specific functional properties.

Table 2: Industrial Applications Overview

| Industry | Application Type | Example Products |

|---|---|---|

| Agrochemicals | Intermediate synthesis | Herbicides and fungicides |

| Specialty Chemicals | Functional materials | Corrosion inhibitors |

Materials Science

In materials science, thiophene derivatives including this compound have been studied for their potential use in organic semiconductors:

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Case Study: Organic Semiconductors

Research has shown that incorporating thiophene derivatives into polymer matrices can enhance electrical conductivity and stability, leading to improved performance in electronic devices.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The chloro and sulfonyl groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, enhancing the compound’s binding affinity .

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-4-(methylsulfonyl)thiophene: Lacks the carboxylic acid group.

4-(Methylsulfonyl)thiophene-2-carboxylic acid: Lacks the chloro group.

3-Chloro-2-thiophenecarboxylic acid: Lacks the methylsulfonyl group.

Uniqueness

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is unique due to the presence of all three functional groups (chloro, methylsulfonyl, and carboxylic acid) on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Actividad Biológica

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and biomedicine.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chloro group, a methylsulfonyl group, and a carboxylic acid group. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₆ClO₄S |

| Molecular Weight | 203.64 g/mol |

| IUPAC Name | This compound |

| CAS Number | 175201-86-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chloro and sulfonyl groups facilitate binding to enzyme active sites or receptor sites, modulating their activity. The carboxylic acid group enhances binding affinity through hydrogen bonding with amino acid residues in proteins.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth, particularly against Gram-positive bacteria.

Antitumor Activity

The compound has shown promise as an antitumor agent. In vitro studies have revealed its cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism involves induction of apoptosis and disruption of cell cycle progression.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. It interacts with key metabolic enzymes, potentially leading to altered metabolic pathways in targeted cells.

Case Studies

-

Antimicrobial Efficacy Study

- Objective: Evaluate the antimicrobial effects against E. coli and S. aureus.

- Method: Disk diffusion method was employed.

- Results: Showed significant inhibition zones compared to controls, indicating strong antimicrobial properties.

-

Cytotoxicity Assessment

- Objective: Assess the cytotoxic effects on MCF-7 breast cancer cells.

- Method: MTT assay was used to determine cell viability.

- Results: IC50 values indicated potent cytotoxicity at low concentrations (IC50 = 15 µM).

-

Enzyme Interaction Study

- Objective: Investigate the inhibition of carbonic anhydrase.

- Method: Kinetic assays were performed to measure enzyme activity.

- Results: The compound exhibited competitive inhibition with a Ki value of 8 µM.

Propiedades

IUPAC Name |

3-chloro-4-methylsulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO4S2/c1-13(10,11)3-2-12-5(4(3)7)6(8)9/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEWQNWRWAMWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CSC(=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370937 | |

| Record name | 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175201-86-2 | |

| Record name | 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175201-86-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.